![molecular formula C15H13F3O2 B8610353 (R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol](/img/structure/B8610353.png)
(R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is a chiral compound that features a trifluoromethyl group and a methoxybiphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol typically involves the reaction of a trifluoromethylated reagent with a methoxybiphenyl derivative. One common method is the reduction of a corresponding ketone using a chiral reducing agent to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
化学反応の分析
Types of Reactions
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
作用機序
The mechanism of action of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxybiphenyl moiety can interact with hydrophobic pockets in proteins, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy group but lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoro-1-phenylethanol: This compound has a similar trifluoromethyl group but lacks the methoxybiphenyl moiety, leading to different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is unique due to the combination of the trifluoromethyl group and the methoxybiphenyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
特性
分子式 |
C15H13F3O2 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H13F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9,14,19H,1H3/t14-/m1/s1 |
InChIキー |
JIWQBFQIDZBGIT-CQSZACIVSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)O |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


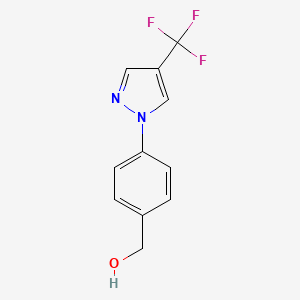
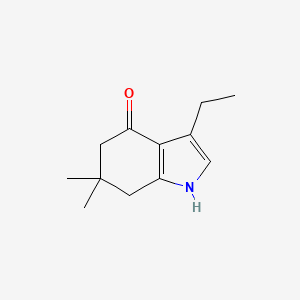
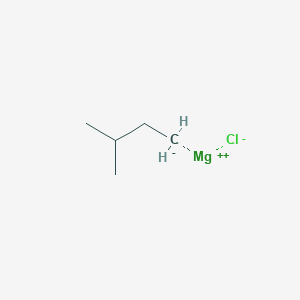
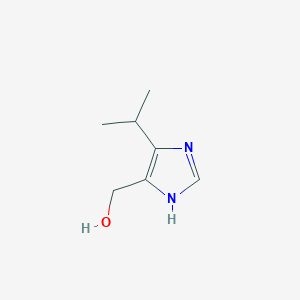
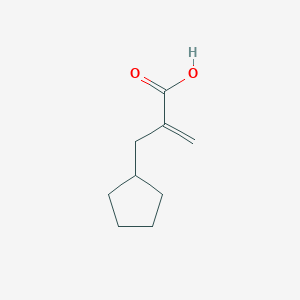
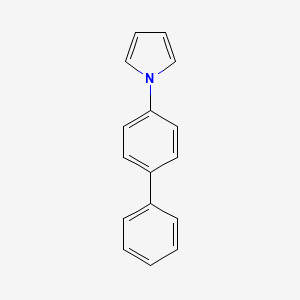
![[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanamine](/img/structure/B8610326.png)
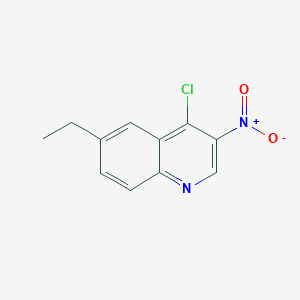

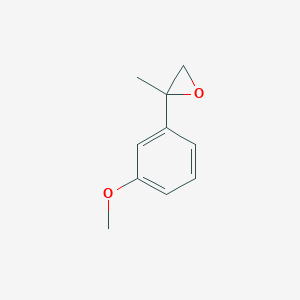
![ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B8610366.png)
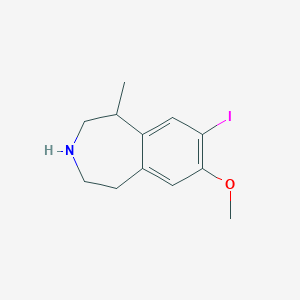
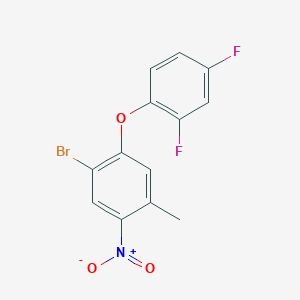
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enal](/img/structure/B8610403.png)
